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molecular formula C14H12N2 B8274471 1-(3-Pyridylmethyl)indole

1-(3-Pyridylmethyl)indole

Cat. No. B8274471
M. Wt: 208.26 g/mol
InChI Key: FHJTWGHTSSSEBJ-UHFFFAOYSA-N
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Patent
US06184238B2

Procedure details

Under argon, a dimethylformamide (50 ml) solution of indole (18 g) was added into dimethylformamide (350 ml) in which 60% sodium hydride (7.9 g) was suspended, and the mixture was stirred at room temperature for 30 minutes. A dimethylformamide (100 ml) solution of 3-chloromethylpyridine hydrochloride (25 g) was added at 0° C. and the mixture stirred at room temperature for 18 hours. After the reaction, a saturated aqueous sodium hydrogencarbonate solution was added at 0° C. and the mixture was extracted with ethyl acetate. The organic phase was washed with brine and dried over magnesium sulfate, then the solvent was evaporated in vacuo and the residue was purified by silica gel column chromatography to obtain 1-(3-pyridylmethyl)indole (31.9 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
7.9 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[H-].[Na+].Cl.Cl[CH2:14][C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1.C(=O)([O-])O.[Na+]>CN(C)C=O>[N:17]1[CH:18]=[CH:19][CH:20]=[C:15]([CH2:14][N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:3]=[CH:2]2)[CH:16]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
Cl.ClCC=1C=NC=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
7.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC(=CC=C1)CN1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 31.9 g
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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